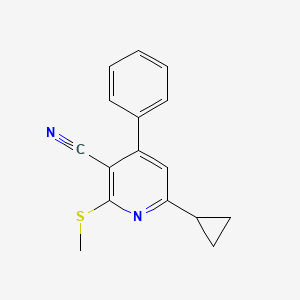

6-Cyclopropyl-2-(methylsulfanyl)-4-phenylpyridine-3-carbonitrile

Description

6-Cyclopropyl-2-(methylsulfanyl)-4-phenylpyridine-3-carbonitrile is an organic compound with a unique structure that includes a cyclopropyl group, a methylsulfanyl group, a phenyl group, and a pyridine ring with a carbonitrile substituent

Properties

IUPAC Name |

6-cyclopropyl-2-methylsulfanyl-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-19-16-14(10-17)13(11-5-3-2-4-6-11)9-15(18-16)12-7-8-12/h2-6,9,12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRGPOWKJDMULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-(methylsulfanyl)-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring’s electron-deficient nature (due to the carbonitrile group) enables NAS. Potential reactions:

-

Substitution of leaving groups (if present): Replacement with amines, oxygen nucleophiles, or other substituents.

-

Example : Reaction with hydroxide ions to form hydroxypyridine derivatives.

Radical Reactions

Photocatalytic methods (e.g., Ir(ppy)₃ catalysts) could enable radical-based transformations, as seen in similar systems . Possible pathways:

-

Hydrogen atom transfer : Radical intermediates may form, leading to rearrangements or cross-coupling.

-

TEMPO trapping experiments (as in ) could confirm radical involvement.

Cross-Coupling Reactions

-

Suzuki coupling : If a halide or triflate is present, coupling with aryl boronic acids could expand aromatic systems.

-

C–S bond cleavage : The methylsulfanyl group may undergo oxidation or displacement under specific conditions (e.g., H₂O₂, peracids).

Analytical Techniques

Pharmaceutical Development

-

Bioactivity : The compound’s structure resembles pyrimidine-based antiviral agents or kinase inhibitors (e.g., cediranib ). Potential targets include enzymes or receptors involved in cancer or metabolic diseases.

-

SAR Studies : Modifications to the cyclopropyl or methylsulfanyl groups could optimize potency or selectivity.

Material Science

-

Electron-deficient properties : The carbonitrile group may enable applications in organic electronics or dye-sensitized solar cells.

-

Coordination Chemistry : Potential ligand for metal complexes, leveraging the pyridine nitrogen.

Reaction Optimization Insights

-

Kinetic Modeling : First-order vs. second-order kinetics (as in ) could guide process optimization.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) may stabilize intermediates during substitution reactions.

-

Base Equivalents : Critical for deprotonation steps in coupling or substitution reactions.

Scientific Research Applications

6-Cyclopropyl-2-(methylsulfanyl)-4-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(methylsulfanyl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 6-Cyclopropyl-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

- 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

- 2-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Uniqueness

6-Cyclopropyl-2-(methylsulfanyl)-4-phenylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl, methylsulfanyl, and phenyl groups, along with the pyridine ring and carbonitrile substituent, gives it distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-Cyclopropyl-2-(methylsulfanyl)-4-phenylpyridine-3-carbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a cyclopropyl group, a methylthio group, and a phenyl group, along with a cyano group at the third position. The presence of these functional groups can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyridine derivatives have shown that they can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary investigations into the anticancer activity of related pyridine compounds have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation. For example, compounds that target specific kinases or transcription factors can lead to reduced tumor growth and increased cancer cell death.

Neuroprotective Effects

There is emerging evidence that pyridine derivatives may possess neuroprotective properties. Studies have suggested that these compounds can enhance neuronal survival under stress conditions, potentially through antioxidant mechanisms or by modulating neurotransmitter systems. This activity is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial activity of various pyridine derivatives found that certain structural modifications significantly enhanced their efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted that compounds with electron-donating groups, such as methylthio, exhibited improved antibacterial properties due to increased lipophilicity, facilitating better membrane penetration.

Case Study 2: Anticancer Activity

In vitro studies on related compounds showed promising results against breast cancer cell lines (MCF-7). The compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential pathway for developing new anticancer agents based on the structure of this compound.

Research Findings Summary

Q & A

Q. What safety protocols are recommended for handling methylsulfanyl-containing compounds?

- Methodological Answer : Use glove boxes or fume hoods to avoid inhalation/contact. Methylsulfanyl groups can release toxic H₂S under acidic conditions. Store compounds under inert gas (N₂/Ar) and monitor for degradation via GC-MS. Safety guidelines from GHS (e.g., P201, P210 ) mandate dedicated waste disposal and emergency eyewash stations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.